molecular formula C16H11BrN2O B3259068 5-Bromo-N-naphthalen-1-yl-nicotinamide CAS No. 313224-63-4

5-Bromo-N-naphthalen-1-yl-nicotinamide

Cat. No.: B3259068
CAS No.: 313224-63-4
M. Wt: 327.17 g/mol
InChI Key: NUXNMGIJXXNCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-naphthalen-1-yl-nicotinamide: is an organic compound with the molecular formula C16H11BrN2O It is a derivative of nicotinamide, where the amide nitrogen is substituted with a naphthalen-1-yl group and the nicotinamide ring is brominated at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-naphthalen-1-yl-nicotinamide typically involves the following steps:

    Bromination of Nicotinamide: Nicotinamide is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Coupling Reaction: The brominated nicotinamide is then coupled with naphthalen-1-amine through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic route. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors might be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-Bromo-N-naphthalen-1-yl-nicotinamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the nicotinamide moiety.

    Coupling Reactions: The amide bond can be involved in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction typically yields amine derivatives or reduced forms of the nicotinamide ring.

Scientific Research Applications

5-Bromo-N-naphthalen-1-yl-nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in disease pathways.

    Material Science: The compound can be used in the synthesis of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: The compound can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-N-naphthalen-1-yl-nicotinamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and the naphthalen-1-yl group contribute to the compound’s binding affinity and specificity. The nicotinamide moiety can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-phenyl-nicotinamide: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    5-Chloro-N-naphthalen-1-yl-nicotinamide: Chlorine atom instead of bromine.

    N-naphthalen-1-yl-nicotinamide: Lacks the bromine substitution.

Uniqueness

5-Bromo-N-naphthalen-1-yl-nicotinamide is unique due to the presence of both the bromine atom and the naphthalen-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and specific binding interactions in biological systems.

Properties

IUPAC Name

5-bromo-N-naphthalen-1-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-8-12(9-18-10-13)16(20)19-15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXNMGIJXXNCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N-naphthalen-1-yl-nicotinamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N-naphthalen-1-yl-nicotinamide
Reactant of Route 3
Reactant of Route 3
5-Bromo-N-naphthalen-1-yl-nicotinamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N-naphthalen-1-yl-nicotinamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N-naphthalen-1-yl-nicotinamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N-naphthalen-1-yl-nicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.